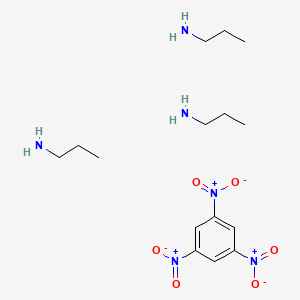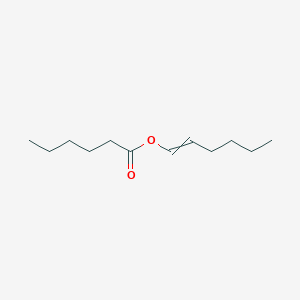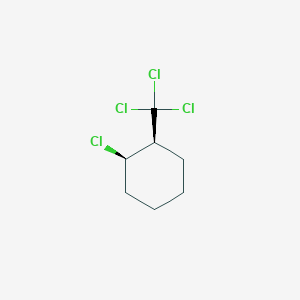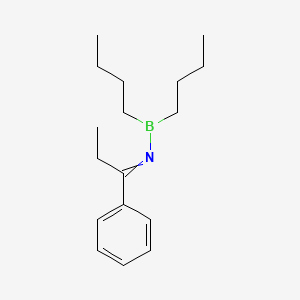![molecular formula C12H12N2S B14630758 Benzenethiol, 2-[(2-pyridinylmethyl)amino]- CAS No. 52797-54-3](/img/structure/B14630758.png)
Benzenethiol, 2-[(2-pyridinylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- is an organic compound that features a benzene ring substituted with a thiol group and an amino group linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-[(2-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a pyridinylmethylamine reacts with a benzenethiol derivative under controlled conditions. The reaction often requires a base to deprotonate the thiol group, facilitating the nucleophilic attack on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzenethiol, 2-[(2-pyridinylmethyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The pyridine ring can participate in π-π interactions or hydrogen bonding with target molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenethiol: Lacks the pyridinylmethylamino group, making it less versatile in forming interactions with biological targets.
2-Aminopyridine: Lacks the thiol group, reducing its ability to form covalent bonds with proteins.
Uniqueness
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- is unique due to the presence of both the thiol and pyridinylmethylamino groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
52797-54-3 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylamino)benzenethiol |
InChI |
InChI=1S/C12H12N2S/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 |
Clave InChI |
ZDWTXFQQWOTOFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
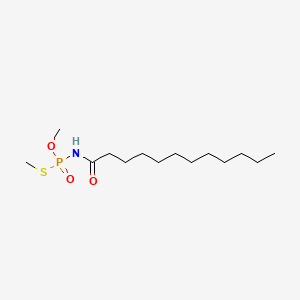


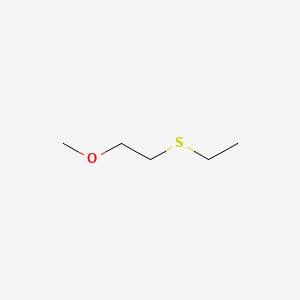

![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

